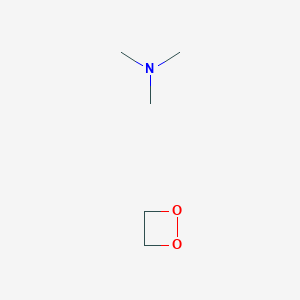![molecular formula C9H7N5O2 B12602627 4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde CAS No. 878551-11-2](/img/structure/B12602627.png)
4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde is a compound that features a triazole ring, which is known for its wide range of biological activities. The triazole moiety is often found in compounds with antibacterial, antiviral, antifungal, antitubercular, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential pharmacological applications.
Preparation Methods
The synthesis of 4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde typically involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones. The reaction mechanism includes the formation of carbinolamine by the addition of an amine to the carbonyl group, followed by the elimination of a water molecule and intramolecular cyclization to form spiro compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The triazole ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include acids, bases, and other catalytic agents.
Scientific Research Applications
4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, such as poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes. Inhibition of PARP-1 can lead to cell dysfunction or necrotic cell death, making this compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Known for their anticancer activities.
Spiro [5,6-dihydro-(1,2,4)triazolo[4,3-c]quinazoline-5,1ʹ-cyclohexan]-3(2H)-one: Exhibits high inhibitory activity on PARP-1.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and anticancer properties. The uniqueness of 4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde lies in its specific structure, which combines the triazole ring with other functional groups, enhancing its biological activity and potential therapeutic applications.
Properties
CAS No. |
878551-11-2 |
|---|---|
Molecular Formula |
C9H7N5O2 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
4-hydroxy-3-(1H-1,2,4-triazol-5-yldiazenyl)benzaldehyde |
InChI |
InChI=1S/C9H7N5O2/c15-4-6-1-2-8(16)7(3-6)12-14-9-10-5-11-13-9/h1-5,16H,(H,10,11,13) |
InChI Key |
XNYJLEHNWUSMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)N=NC2=NC=NN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)

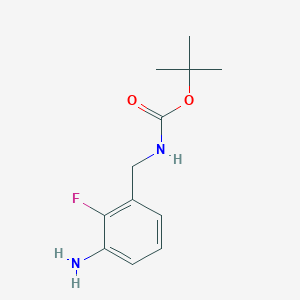
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)



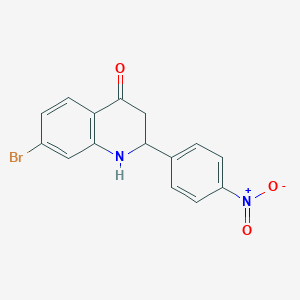

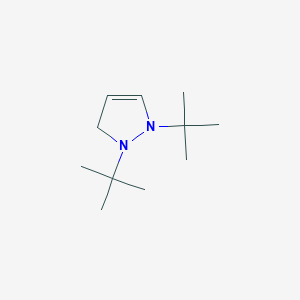
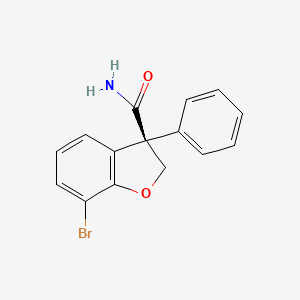
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)
